

Technical Support Center: [Sar⁹,Met(O₂)¹¹]-Substance P In Vivo Delivery

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Compound of Interest

Compound Name: [Sar⁹,Met(O₂)¹¹]-SUBSTANCE P

Cat. No.: B12059080

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent in vivo delivery of [Sar⁹,Met(O₂)¹¹]-Substance P, a potent and selective tachykinin NK₁ receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is [Sar⁹,Met(O₂)¹¹]-Substance P and why is it used in research?

[Sar⁹,Met(O₂)¹¹]-Substance P is a synthetic analog of Substance P. It is a highly selective agonist for the neurokinin-1 (NK₁) receptor.^{[1][2][3][4][5]} The substitution of Sarcosine for Glycine at position 9 and the oxidation of Methionine at position 11 enhance its stability and selectivity for the NK₁ receptor, making it a valuable tool for studying the physiological and pathological roles of the NK₁ signaling pathway.^{[6][7]}

Q2: What are the key advantages of using [Sar⁹,Met(O₂)¹¹]-Substance P over native Substance P in in vivo experiments?

The primary advantage is its enhanced stability against enzymatic degradation in vivo.^[6] This leads to a more prolonged and consistent biological effect compared to the native peptide, which is rapidly metabolized. This increased stability is crucial for achieving reproducible results in animal studies.

Q3: How should [Sar⁹,Met(O₂)¹¹]-Substance P be stored?

Proper storage is critical to maintain the integrity of the peptide. Recommendations are summarized in the table below.

Storage Condition	Powder	In Solvent
-80°C	Up to 2 years	Up to 6 months
-20°C	Up to 1 year	Up to 1 month

Always refer to the manufacturer's specific recommendations. Repeated freeze-thaw cycles of solutions should be avoided by preparing single-use aliquots.

Q4: In what solvents can [Sar⁹,Met(O₂)¹¹]-Substance P be dissolved?

[Sar⁹,Met(O₂)¹¹]-Substance P is soluble in water.^[2] For in vivo preparations, sterile, pyrogen-free vehicles such as artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS) are recommended.^{[1][2]} Sonication may be required to achieve complete dissolution.^[3]

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo administration of [Sar⁹,Met(O₂)¹¹]-Substance P.

Issue 1: High variability in experimental results between animals.

Potential Cause	Troubleshooting Step
Inconsistent Drug Delivery	Ensure precise and consistent administration technique. For intracerebroventricular (i.c.v.) injections, verify stereotaxic coordinates and injection volume. ^{[1][8][9][10][11]} Use a consistent, slow injection rate.
Peptide Degradation	Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. ^[2] Use a vehicle that minimizes degradation; sterile aCSF is a good choice for central administration. ^[1]
Incorrect Formulation	Ensure the peptide is fully dissolved. Sonication can aid dissolution. ^[3] Visually inspect the solution for any precipitation before administration.
Animal-to-Animal Variation	Use age- and weight-matched animals from the same source. Ensure consistent housing and handling conditions.

Issue 2: Reduced or no observable effect of the peptide.

Potential Cause	Troubleshooting Step
Peptide Inactivity	Verify the storage conditions and age of the peptide stock. If in doubt, use a fresh vial.
Suboptimal Dose	Perform a dose-response study to determine the optimal dose for your specific experimental model and animal strain. [1]
Incorrect Administration	For i.c.v. injections, confirm the cannula placement. Post-mortem verification with dye injection can be helpful for validating the technique. [9] [10]
Formulation Issues	The peptide may not be fully in solution or may have precipitated out. Prepare fresh and ensure complete dissolution. Consider the use of solubility enhancers if necessary, though their impact on the biological activity should be validated. [12] [13] [14] [15] [16]

Issue 3: Precipitation of the peptide in the vehicle.

Potential Cause	Troubleshooting Step
Low Solubility	While soluble in water, high concentrations may be problematic. Prepare solutions at the lowest effective concentration.
Incorrect pH of Vehicle	Ensure the pH of the vehicle is compatible with the peptide's solubility. Peptides are generally most soluble at pH values away from their isoelectric point. [13]
Vehicle Incompatibility	If using a vehicle other than water, aCSF, or PBS, ensure it is compatible with the peptide. Some organic co-solvents can cause precipitation. [17]

Quantitative Data

Table 1: Physicochemical Properties of [Sar⁹,Met(O₂)¹¹]-Substance P

Property	Value
Molecular Formula	C ₆₄ H ₁₀₀ N ₁₈ O ₁₅ S
Molecular Weight	1393.66 g/mol
Appearance	White to off-white solid
Solubility (in Water)	Up to 100 mg/mL (may require sonication) [2]

Table 2: In Vivo Administration Parameters (Rat Model)

Parameter	Description	Reference
Route of Administration	Intracerebroventricular (i.c.v.)	[1]
Vehicle	Artificial Cerebrospinal Fluid (aCSF)	[1]
Dosage Range	10-100 pmol per rat	[1]
Injection Volume	1 µL	[1]
Flush Volume	5 µL of aCSF	[1]

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Injection in Rats

This protocol is adapted from established methodologies for central administration of neuropeptides.[\[1\]](#)

Materials:

- [Sar⁹,Met(O₂)¹¹]-Substance P powder
- Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF)

- Stereotaxic apparatus
- Hamilton syringe (10 μ L capacity) with a 26-gauge needle
- Anesthetic (e.g., isoflurane)
- Standard surgical tools for stereotaxic surgery
- Animal scale

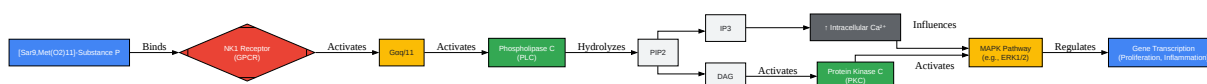
Procedure:

- Animal Preparation:
 - Anesthetize the rat using an appropriate anesthetic.
 - Secure the animal in the stereotaxic apparatus.
 - Prepare the surgical site by shaving the fur and cleaning with an antiseptic solution.
 - Make a midline incision on the scalp to expose the skull.
- Preparation of [Sar⁹,Met(O₂)¹¹]-Substance P Solution:
 - On the day of the experiment, dissolve the peptide in sterile aCSF to the desired concentration.
 - Vortex and sonicate briefly to ensure complete dissolution.
 - Draw the required volume into the Hamilton syringe.
- Stereotaxic Injection:
 - Identify the bregma on the skull.
 - Determine the coordinates for the lateral ventricle (coordinates will vary based on animal age, weight, and strain; consult a rat brain atlas).
 - Drill a small burr hole at the determined coordinates.

- Lower the syringe needle slowly to the target depth.
- Infuse the solution at a slow, controlled rate (e.g., 0.5 $\mu\text{L}/\text{min}$).
- Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
- Slowly retract the needle.
- Post-Operative Care:
 - Suture the incision.
 - Administer post-operative analgesics as per institutional guidelines.
 - Monitor the animal until it has fully recovered from anesthesia.

Visualizations

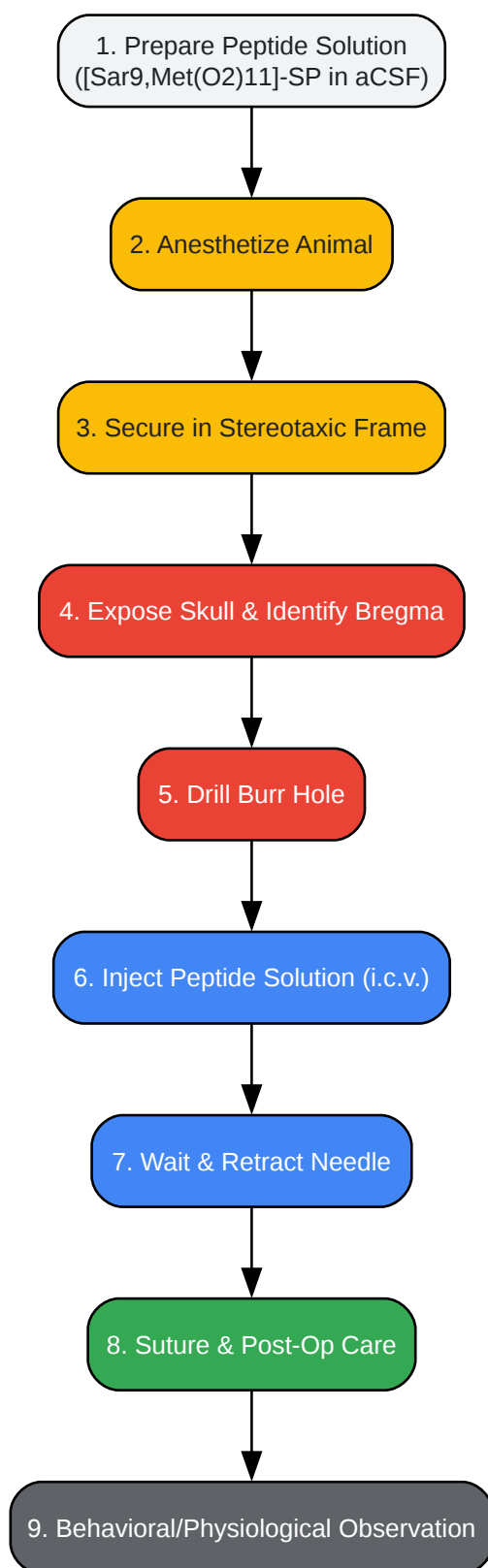
Diagram 1: NK₁ Receptor Signaling Pathway



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Caption: Simplified signaling cascade following NK₁ receptor activation.

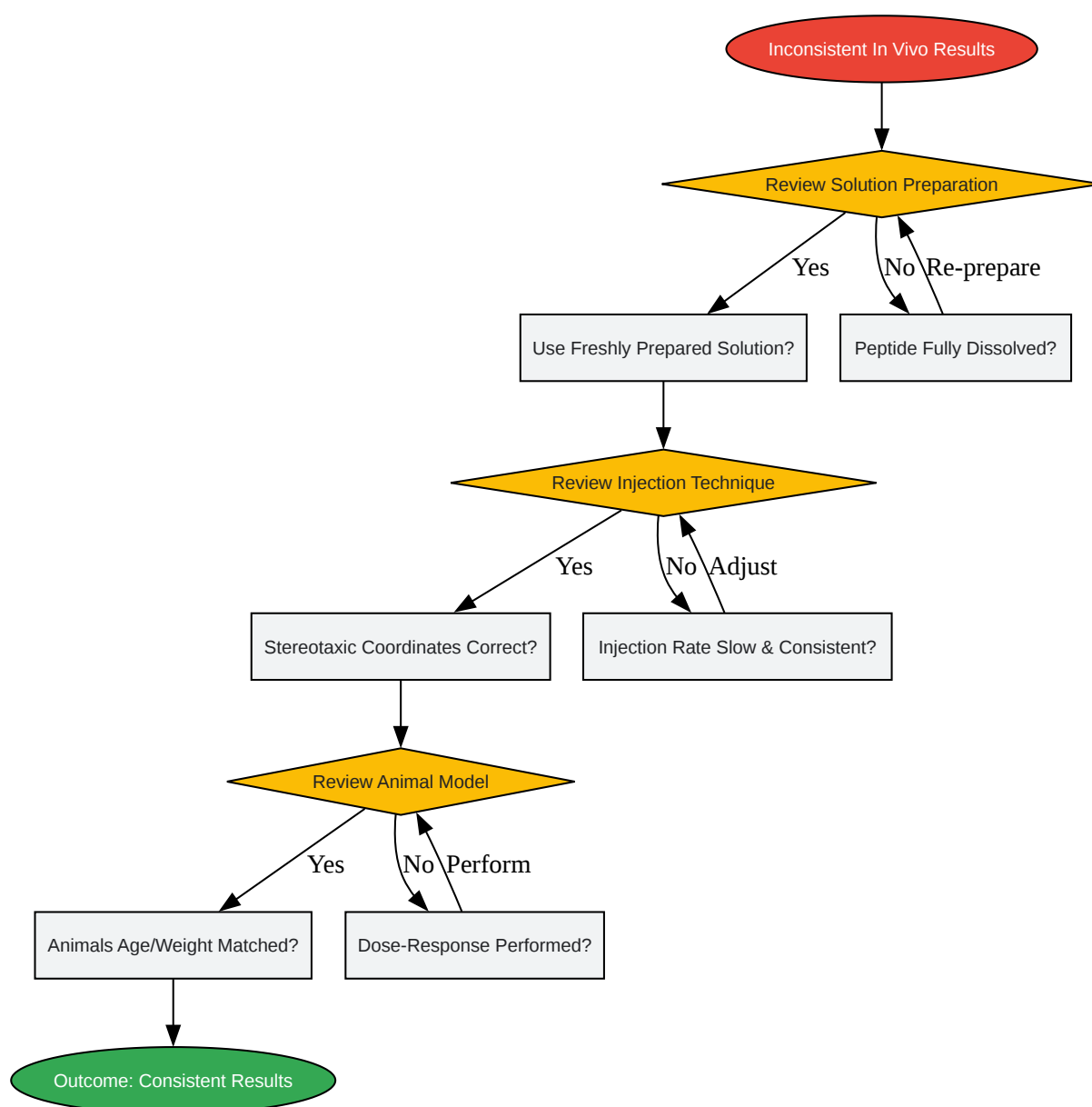
Diagram 2: Experimental Workflow for i.c.v. Injection



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Caption: Step-by-step workflow for intracerebroventricular injection.

Diagram 3: Troubleshooting Logic for Inconsistent Results

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Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

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